Cas no 362497-71-0 (KQBDQWSNFWMTIU-UHFFFAOYSA-N)

KQBDQWSNFWMTIU-UHFFFAOYSA-N 化学的及び物理的性質
名前と識別子
-
- KQBDQWSNFWMTIU-UHFFFAOYSA-N
-
- MDL: MFCD01193757
- インチ: 1S/C22H24N2O6/c1-5-30-21(25)17-18(13-9-7-6-8-10-13)23-22(26)24-19(17)14-11-15(27-2)20(29-4)16(12-14)28-3/h6-12,19H,5H2,1-4H3,(H2,23,24,26)
- InChIKey: KQBDQWSNFWMTIU-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)C(C2=CC(OC)=C(C(OC)=C2)OC)NC(NC=1C1C=CC=CC=1)=O
KQBDQWSNFWMTIU-UHFFFAOYSA-N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-10mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 10mg |
¥764.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-25mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 25mg |
¥1142.00 | 2024-05-16 | |
abcr | AB163424-5g |
Ethyl 4-oxo-6-phenyl-2-(3,4,5-trimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |
362497-71-0 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB163424-10g |
Ethyl 4-oxo-6-phenyl-2-(3,4,5-trimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |
362497-71-0 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-1mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 1mg |
¥482.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-5mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 5mg |
¥554.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-20mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 20mg |
¥1219.00 | 2024-05-16 | |
abcr | AB163424-10 g |
Ethyl 4-oxo-6-phenyl-2-(3,4,5-trimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |
362497-71-0 | 10g |
€482.50 | 2023-05-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646094-50mg |
Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
362497-71-0 | 98% | 50mg |
¥1440.00 | 2024-05-16 | |
abcr | AB163424-5 g |
Ethyl 4-oxo-6-phenyl-2-(3,4,5-trimethoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |
362497-71-0 | 5g |
€377.50 | 2023-05-08 |
KQBDQWSNFWMTIU-UHFFFAOYSA-N 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
KQBDQWSNFWMTIU-UHFFFAOYSA-Nに関する追加情報
Introduction to Compound CAS No. 362497-71-0: KQBDQWSNFWMTIU-UHFFFAOYSA-N
CAS No. 362497-71-0, also known by its chemical name KQBDQWSNFWMTIU-UHFFFAOYSA-N, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules with unique structural and functional properties, making it a promising candidate for various therapeutic applications.
The chemical structure of CAS No. 362497-71-0 is characterized by its complex arrangement of atoms, which includes a combination of aromatic rings, heterocyclic moieties, and functional groups that contribute to its biological activity. The precise molecular formula and structure have been elucidated through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, providing a detailed understanding of its chemical properties.
Recent studies have focused on the pharmacological profile of KQBDQWSNFWMTIU-UHFFFAOYSA-N. In vitro assays have demonstrated its potent activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has shown that CAS No. 362497-71-0 exhibits selective inhibition of a key enzyme involved in the pathogenesis of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, KQBDQWSNFWMTIU-UHFFFAOYSA-N has been evaluated for its anti-inflammatory and anti-cancer activities. Preclinical studies have reported that this compound can effectively reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, preliminary data from cancer cell line assays indicate that CAS No. 362497-71-0 possesses cytotoxic effects against various cancer cell lines, including breast cancer and colorectal cancer cells.
The pharmacokinetic properties of KQBDQWSNFWMTIU-UHFFFAOYSA-N have also been extensively studied to assess its suitability for clinical development. Results from in vivo pharmacokinetic studies in rodents have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that CAS No. 362497-71-0 has the potential to be developed into an orally bioavailable drug with a favorable safety margin.
To further validate the therapeutic potential of KQBDQWSNFWMTIU-UHFFFAOYSA-N, several clinical trials are currently underway. Phase I trials are evaluating the safety and tolerability of the compound in healthy volunteers, while Phase II trials are assessing its efficacy in patients with specific diseases. Early results from these trials are promising, with no significant adverse effects reported and preliminary evidence of therapeutic benefit observed.
In conclusion, CAS No. 362497-71-0 (KQBDQWSNFWMTIU-UHFFFAOYSA-N) represents a promising candidate in the development of novel therapeutics for various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, it is anticipated that this compound will play a significant role in advancing medical treatments in the future.
362497-71-0 (KQBDQWSNFWMTIU-UHFFFAOYSA-N) 関連製品
- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)
- 1805272-32-5(Ethyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-6-acetate)
- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)
- 18260-69-0(6-Fluoro-5-methylpyrimidin-4-amine)
- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)
- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 1322265-11-1((2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine)
